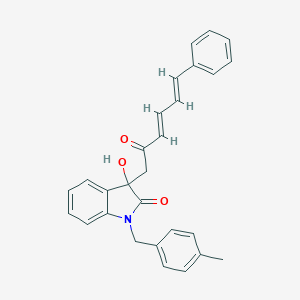![molecular formula C21H16N2O2S B253024 N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B253024.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WAY-300323, también conocido como N-[4-(1,3-benzotiazol-2-il)fenil]-4-metoxibenzamida, es un compuesto químico con la fórmula molecular C21H16N2O2S y un peso molecular de 360.43 g/mol . Este compuesto es de interés en varios campos de investigación científica debido a su estructura química y propiedades únicas.
Métodos De Preparación
La síntesis de WAY-300323 implica varios pasos, típicamente comenzando con la preparación del anillo de benzotiazol, seguido de la unión de los grupos fenil y metoxibenzamida. Las rutas sintéticas específicas y las condiciones de reacción pueden variar, pero los métodos comunes incluyen:
Formación del Anillo de Benzotiazol: Este paso a menudo implica la ciclización de 2-aminotiofenol con un aldehído o cetona adecuado.
Unión del Grupo Fenil: El anillo de benzotiazol luego se hace reaccionar con un derivado de benceno halogenado para introducir el grupo fenil.
Formación del Grupo Metoxibenzamida: Finalmente, el grupo metoxibenzamida se introduce mediante una reacción de acoplamiento de amida, típicamente utilizando un reactivo de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) o 1-etil-3-(3-dimetilaminopropil)carbodiimida (EDC).
Los métodos de producción industrial para WAY-300323 probablemente involucrarían la optimización de estos pasos para maximizar el rendimiento y la pureza mientras se minimizan los costos y el impacto ambiental .
Análisis De Reacciones Químicas
WAY-300323 se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el anillo de benzotiazol a su forma dihidro.
Sustitución: El grupo metoxi se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) para la oxidación, y agentes reductores como el hidruro de litio y aluminio (LiAlH4) para la reducción. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
WAY-300323 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como compuesto de referencia en estudios analíticos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: WAY-300323 se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de otros compuestos de interés industrial
Mecanismo De Acción
El mecanismo de acción de WAY-300323 involucra su interacción con objetivos moleculares y vías específicas. Se sabe que el compuesto se une a ciertas proteínas o enzimas, modulando su actividad y conduciendo a varios efectos biológicos. Los objetivos moleculares y las vías exactas involucrados pueden variar según la aplicación y el contexto específicos de uso .
Comparación Con Compuestos Similares
WAY-300323 se puede comparar con otros compuestos similares, como:
N-[4-(2-benzotiazolil)fenil]-4-metoxibenzamida: Este compuesto tiene una estructura similar pero puede exhibir diferentes propiedades químicas y biológicas.
Derivados de benzamida: Otros derivados de benzamida con diferentes sustituyentes en el anillo de benceno se pueden comparar para resaltar las características únicas de WAY-300323.
La singularidad de WAY-300323 radica en su combinación específica del anillo de benzotiazol y el grupo metoxibenzamida, lo que le confiere propiedades químicas y biológicas distintivas .
Propiedades
Fórmula molecular |
C21H16N2O2S |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H16N2O2S/c1-25-17-12-8-14(9-13-17)20(24)22-16-10-6-15(7-11-16)21-23-18-4-2-3-5-19(18)26-21/h2-13H,1H3,(H,22,24) |
Clave InChI |
DELVZQQIUARMNW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252941.png)

![5-chloro-3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252946.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252948.png)

![3-[2-(1-adamantyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252951.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252966.png)
![5-bromo-1-ethyl-3-hydroxy-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B252970.png)

![3-hydroxy-1-(4-methylbenzyl)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252982.png)
![5-chloro-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252984.png)
![1-allyl-3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252986.png)
![3-[2-(4-AMINOPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B252987.png)
![3-[2-(3-AMINOPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B252988.png)
